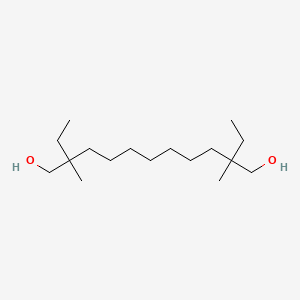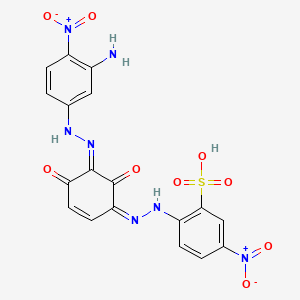
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid typically involves a multi-step process. The initial step often includes the nitration of aniline derivatives to introduce nitro groups. This is followed by diazotization, where the amino group is converted into a diazonium salt. The diazonium salt then undergoes azo coupling with another aromatic compound containing hydroxyl groups, resulting in the formation of the azo dye.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is usually purified through crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo groups can be reduced to hydrazo groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydrazo compounds.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The mechanism of action of 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo groups (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. In biological systems, the compound can interact with cellular components, leading to staining or other effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
Uniqueness
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
84100-00-5 |
|---|---|
Formule moléculaire |
C18H13N7O9S |
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
2-[(2Z)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H13N7O9S/c19-11-7-9(1-5-14(11)25(30)31)20-23-17-15(26)6-4-13(18(17)27)22-21-12-3-2-10(24(28)29)8-16(12)35(32,33)34/h1-8,20-21H,19H2,(H,32,33,34)/b22-13-,23-17+ |
Clé InChI |
CGJOOJUTVZREOV-NKLWKMRFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)/C2=O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)C2=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


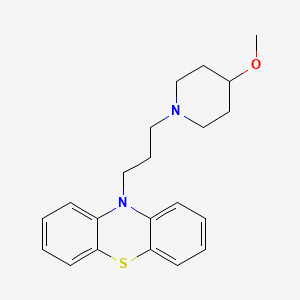


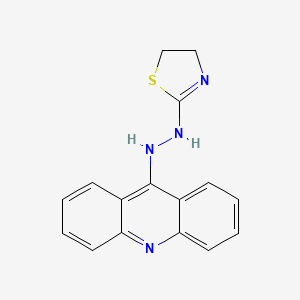
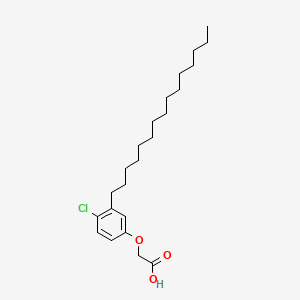



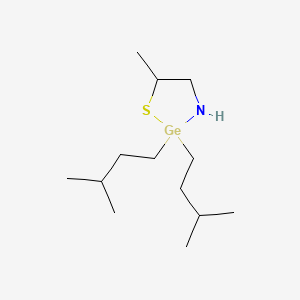

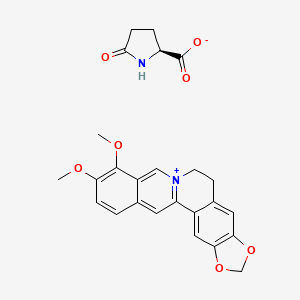
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
